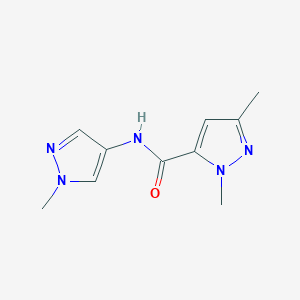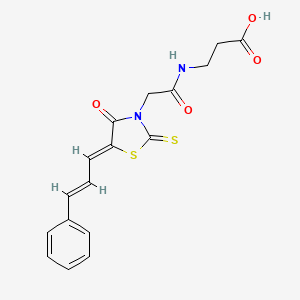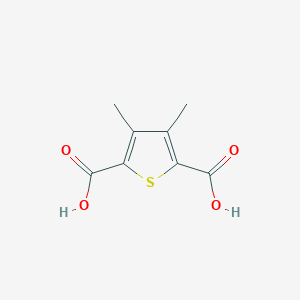![molecular formula C15H14Cl2N2O2 B2387039 N-[1-(2,4-Dichlorophenyl)-2-oxopiperidin-3-YL]but-2-ynamide CAS No. 1935691-32-9](/img/structure/B2387039.png)
N-[1-(2,4-Dichlorophenyl)-2-oxopiperidin-3-YL]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,4-Dichlorophenyl)-2-oxopiperidin-3-YL]but-2-ynamide, also known as DY995, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-[1-(2,4-Dichlorophenyl)-2-oxopiperidin-3-YL]but-2-ynamide has been studied for its potential applications in various scientific fields, including pharmacology, neuroscience, and medicinal chemistry. In pharmacology, N-[1-(2,4-Dichlorophenyl)-2-oxopiperidin-3-YL]but-2-ynamide has been shown to selectively inhibit the activity of the enzyme monoacylglycerol lipase (MAGL), which is involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). This inhibition leads to an increase in 2-AG levels, which has been linked to a range of physiological effects, such as pain relief, anti-inflammatory actions, and neuroprotection.
In neuroscience, N-[1-(2,4-Dichlorophenyl)-2-oxopiperidin-3-YL]but-2-ynamide has been studied for its potential as a therapeutic agent in the treatment of neurological disorders, such as epilepsy, anxiety, and depression. The compound has been shown to modulate the endocannabinoid system, which is involved in the regulation of various physiological processes, including mood, appetite, pain, and immune response.
Mecanismo De Acción
N-[1-(2,4-Dichlorophenyl)-2-oxopiperidin-3-YL]but-2-ynamide works by selectively inhibiting the activity of MAGL, which is a key enzyme involved in the breakdown of the endocannabinoid 2-AG. This inhibition leads to an increase in 2-AG levels, which can activate the cannabinoid receptors CB1 and CB2, resulting in various physiological effects.
Biochemical and Physiological Effects
N-[1-(2,4-Dichlorophenyl)-2-oxopiperidin-3-YL]but-2-ynamide has been shown to have a range of biochemical and physiological effects, including pain relief, anti-inflammatory actions, and neuroprotection. The compound has also been linked to improvements in mood, appetite, and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(2,4-Dichlorophenyl)-2-oxopiperidin-3-YL]but-2-ynamide has several advantages for lab experiments, including its high selectivity for MAGL, which makes it a useful tool for studying the endocannabinoid system. However, the compound has limitations, such as its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are several future directions for research on N-[1-(2,4-Dichlorophenyl)-2-oxopiperidin-3-YL]but-2-ynamide, including investigating its potential as a therapeutic agent in the treatment of neurological disorders, such as epilepsy, anxiety, and depression. Additionally, further studies are needed to understand the compound's mechanism of action and its effects on various physiological processes. Finally, research is needed to develop new and improved synthesis methods for N-[1-(2,4-Dichlorophenyl)-2-oxopiperidin-3-YL]but-2-ynamide and related compounds.
Métodos De Síntesis
N-[1-(2,4-Dichlorophenyl)-2-oxopiperidin-3-YL]but-2-ynamide can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzaldehyde with piperidine, followed by the addition of but-2-ynoic acid and subsequent dehydration. The final product is obtained through purification and isolation techniques, such as column chromatography or recrystallization.
Propiedades
IUPAC Name |
N-[1-(2,4-dichlorophenyl)-2-oxopiperidin-3-yl]but-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-2-4-14(20)18-12-5-3-8-19(15(12)21)13-7-6-10(16)9-11(13)17/h6-7,9,12H,3,5,8H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQGUNRHXSIQJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCN(C1=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,4-Dichlorophenyl)-2-oxopiperidin-3-YL]but-2-ynamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2386962.png)
![N-[(4-Fluorophenyl)methyl]-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide](/img/structure/B2386964.png)
![N,N-dimethyl-N'-[1-methyl-3-(4-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]imidoformamide](/img/structure/B2386965.png)
![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime](/img/structure/B2386966.png)
![1-[(Oxan-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B2386968.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2386969.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2386970.png)
![{2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}(methyl)amine](/img/structure/B2386971.png)

![N-[3-(benzyloxy)propyl]-2-chloroacetamide](/img/structure/B2386977.png)
